![molecular formula C18H15N3O2 B13136898 [3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)- CAS No. 821784-19-4](/img/structure/B13136898.png)
[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a bipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a bipyridine derivative. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bipyridine moiety, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: Shares the benzo[d][1,3]dioxole moiety but lacks the bipyridine structure.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: Contains a similar benzo[d][1,3]dioxole moiety but with a different functional group.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its combination of the benzo[d][1,3]dioxole and bipyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
821784-19-4 |
|---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C18H15N3O2/c1-2-17-18(23-12-22-17)7-13(1)9-21-16-8-15(10-20-11-16)14-3-5-19-6-4-14/h1-8,10-11,21H,9,12H2 |
InChI-Schlüssel |
PCRJMGWIPGRJLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


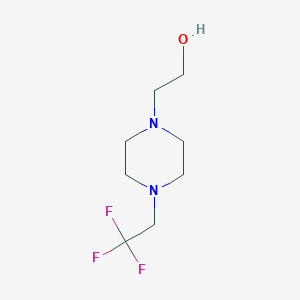
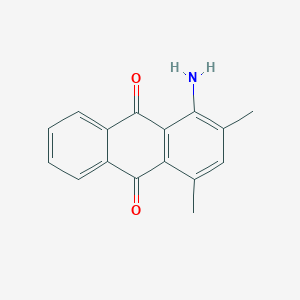


![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
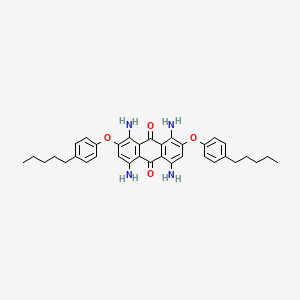
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
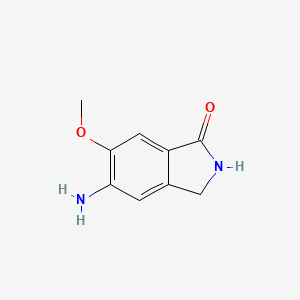
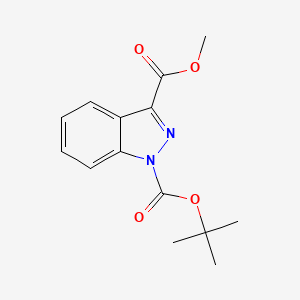
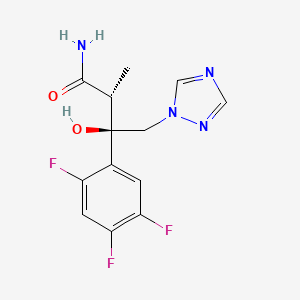


![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)
